molecular formula C12H13ClO3 B13455317 4-Chloro-2-(cyclopentyloxy)benzoic acid

4-Chloro-2-(cyclopentyloxy)benzoic acid

Cat. No.: B13455317
M. Wt: 240.68 g/mol
InChI Key: MVTDVEMNSULEGJ-UHFFFAOYSA-N
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Description

4-Chloro-2-(cyclopentyloxy)benzoic acid is an organic compound with the molecular formula C12H13ClO3 It is a derivative of benzoic acid, where the hydrogen atom at the 4-position is replaced by a chlorine atom, and the hydrogen atom at the 2-position is replaced by a cyclopentyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(cyclopentyloxy)benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-chlorobenzoic acid.

    Formation of Cyclopentyloxy Group: The 4-chlorobenzoic acid is reacted with cyclopentanol in the presence of a suitable catalyst, such as sulfuric acid, to form the cyclopentyloxy group at the 2-position.

    Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), may also be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(cyclopentyloxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atom at the 4-position can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Hydroxyl or amino derivatives of the original compound.

Scientific Research Applications

4-Chloro-2-(cyclopentyloxy)benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(cyclopentyloxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentyloxy group and the chlorine atom contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzoic acid: Lacks the cyclopentyloxy group, making it less bulky and potentially less specific in its interactions.

    2-(Cyclopentyloxy)benzoic acid: Lacks the chlorine atom, which may affect its reactivity and binding properties.

    4-Chloro-2-fluorobenzoic acid: Contains a fluorine atom instead of the cyclopentyloxy group, leading to different chemical and biological properties.

Uniqueness

4-Chloro-2-(cyclopentyloxy)benzoic acid is unique due to the presence of both the chlorine atom and the cyclopentyloxy group, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H13ClO3

Molecular Weight

240.68 g/mol

IUPAC Name

4-chloro-2-cyclopentyloxybenzoic acid

InChI

InChI=1S/C12H13ClO3/c13-8-5-6-10(12(14)15)11(7-8)16-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,14,15)

InChI Key

MVTDVEMNSULEGJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=C(C=CC(=C2)Cl)C(=O)O

Origin of Product

United States

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